3a,4,7,7a-Tetrahydro-4,7-methanoindene-2,5-dicarboxylic Acid
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Overview
Description
3a,4,7,7a-Tetrahydro-4,7-methanoindene-2,5-dicarboxylic Acid, also known as Tricyclo[5.2.1.02,6]deca-3,8-diene-4,9-dicarboxylic Acid, is a complex organic compound with the molecular formula C12H12O4 and a molecular weight of 220.22 g/mol . This compound is characterized by its unique tricyclic structure, which includes a methanoindene core. It is primarily used in various chemical synthesis processes and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3a,4,7,7a-Tetrahydro-4,7-methanoindene-2,5-dicarboxylic Acid can be achieved through several methods. One common approach involves the reaction of oxalic acid with specific organic compounds . The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as the dimerization of cyclopentadiene derivatives . This process can be optimized for higher yields and purity, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 3a,4,7,7a-Tetrahydro-4,7-methanoindene-2,5-dicarboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various halogenating agents under controlled temperatures.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
3a,4,7,7a-Tetrahydro-4,7-methanoindene-2,5-dicarboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, aiding in the production of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism by which 3a,4,7,7a-Tetrahydro-4,7-methanoindene-2,5-dicarboxylic Acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Dicyclopentadiene: Shares a similar tricyclic structure but differs in its functional groups and reactivity.
Heptachlor: Another tricyclic compound with distinct chlorine substitutions, used primarily as a pesticide.
α-Chlorodene: Similar in structure but with different substituents, leading to varied chemical properties.
Uniqueness: What sets 3a,4,7,7a-Tetrahydro-4,7-methanoindene-2,5-dicarboxylic Acid apart is its specific combination of functional groups and its versatility in undergoing various chemical reactions. This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
tricyclo[5.2.1.02,6]deca-4,8-diene-4,8-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c13-11(14)6-3-7-5-1-9(8(7)4-6)10(2-5)12(15)16/h2,4-5,7-9H,1,3H2,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBKQYDZAJJZNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=C(C1C3C2CC(=C3)C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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